molecular formula C10H8O3 B13199698 1-[5-(Furan-2-yl)furan-2-yl]ethan-1-one

1-[5-(Furan-2-yl)furan-2-yl]ethan-1-one

Cat. No.: B13199698
M. Wt: 176.17 g/mol
InChI Key: KRWYGFUNJCVYAM-UHFFFAOYSA-N
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Description

1-[5-(Furan-2-yl)furan-2-yl]ethan-1-one is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds containing a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is of interest due to its unique structure, which includes two furan rings connected by an ethanone group. It has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(Furan-2-yl)furan-2-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with furan-2-ylmethanol in the presence of an acid catalyst. The reaction proceeds through a condensation reaction, forming the desired product. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[5-(Furan-2-yl)furan-2-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The furan rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted furans depending on the reagents used.

Scientific Research Applications

1-[5-(Furan-2-yl)furan-2-yl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of flavors, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[5-(Furan-2-yl)furan-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-[5-(Furan-2-yl)furan-2-yl]ethan-1-one can be compared with other furan derivatives:

    2-Acetylfuran: Similar structure but with only one furan ring. Used as a flavoring agent and intermediate in organic synthesis.

    Furfural: Contains an aldehyde group instead of an ethanone group. Used in the production of resins and as a solvent.

    5-Methylfurfural: Contains a methyl group on the furan ring. Used in the synthesis of pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its dual furan ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

1-[5-(furan-2-yl)furan-2-yl]ethanone

InChI

InChI=1S/C10H8O3/c1-7(11)8-4-5-10(13-8)9-3-2-6-12-9/h2-6H,1H3

InChI Key

KRWYGFUNJCVYAM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(O1)C2=CC=CO2

Origin of Product

United States

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